molecular formula C23H16Br2N2O6S B12696135 Benzoic acid, 2-(((6,8-dibromo-3,4-dihydro-2-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)sulfonyl)- CAS No. 108659-76-3

Benzoic acid, 2-(((6,8-dibromo-3,4-dihydro-2-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)sulfonyl)-

Cat. No.: B12696135
CAS No.: 108659-76-3
M. Wt: 608.3 g/mol
InChI Key: PSKUUPPTRUGZJE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((6,8-dibromo-3,4-dihydro-2-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)sulfonyl)- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a quinazoline ring, bromine atoms, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. A common synthetic route may include:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromine Atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) can be employed.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the quinazoline ring or the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially at the bromine atoms and the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to deoxygenated products.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Drug Development: Potential use in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline ring and sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds with similar benzoic acid structures.

    Quinazoline Derivatives: Compounds containing the quinazoline ring.

    Sulfonyl Compounds: Compounds with sulfonyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the quinazoline ring, bromine atoms, and methoxyphenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

108659-76-3

Molecular Formula

C23H16Br2N2O6S

Molecular Weight

608.3 g/mol

IUPAC Name

2-[[6,8-dibromo-3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]methylsulfonyl]benzoic acid

InChI

InChI=1S/C23H16Br2N2O6S/c1-33-18-8-4-3-7-17(18)27-20(26-21-15(22(27)28)10-13(24)11-16(21)25)12-34(31,32)19-9-5-2-6-14(19)23(29)30/h2-11H,12H2,1H3,(H,29,30)

InChI Key

PSKUUPPTRUGZJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CS(=O)(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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